Tetrahydrocurcumin

Übersicht

Beschreibung

Tetrahydrocurcumin (THC) is a major active metabolite of curcumin, which is extracted from the rhizomes of Curcuma longa (turmeric). Unlike curcumin, THC exhibits higher bioavailability and stability, making it an attractive compound for various applications .

Vorbereitungsmethoden

Synthesewege: THC kann durch Hydrierung aus Curcumin synthetisiert werden. Die Reduktion von Curcumin unter Verwendung von Wasserstoffgas in Gegenwart eines geeigneten Katalysators ergibt THC.

Reaktionsbedingungen: Die Hydrierung erfolgt typischerweise unter milden Bedingungen (z. B. unter Verwendung eines Palladium- oder Platinkatalysators), um eine hohe Ausbeute und Selektivität zu gewährleisten.

Industrielle Produktion: Während Curcumin weit verbreitet als Lebensmittelgewürz und Farbstoff verwendet wird, haben die Stabilität und Bioverfügbarkeit von THC zu seiner Erforschung in Nahrungsergänzungsmitteln und Arzneimitteln geführt.

Analyse Chemischer Reaktionen

Antioxidant Mechanism

- Radical Scavenging: Tetrahydrocurcumin exhibits antioxidant activity by scavenging radicals through its phenyl hydroxyl groups . It can undergo C-C bond cleavage at the active methylene carbon between the two carbonyls in the β-diketone moiety during oxidation, resulting in o-methoxy phenol products that also act as antioxidants .

- Enzyme Activity Enhancement: this compound can enhance the activities of antioxidant enzymes such as superoxide dismutase, catalase, glutathione peroxidase, and glutathione-S-transferase . Studies suggest this compound is more potent than curcumin in enhancing these activities in vivo .

Reactivity with Proteins and Enzymes

- Michael Addition: Unlike curcumin, this compound lacks the α, β-unsaturated diketone moiety, making it unable to act as an acceptor in the Michael reaction . Consequently, it cannot directly interact with proteins and enzymes through this mechanism .

- Enzyme Inhibition: Despite not participating in the Michael reaction, this compound can inhibit enzyme activity, as demonstrated in several in vitro and docking studies .

Anti-Melanogenic Activity

This compound inhibits melanin production in B16F10 cells by reducing tyrosinase, TRP-1, and TRP-2 levels .

Formation of Derivatives

This compound can be modified to create novel derivatives with enhanced properties . For example, reacting this compound with substituted hydrazines yields various compounds with cytotoxic activity . Additionally, Steglich esterification can produce this compound derivatives with enhanced anti-inflammatory activity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tetrahydrocurcumin exhibits a range of pharmacological activities, which can be categorized as follows:

- Antioxidant Activity : THC has been shown to possess strong antioxidant properties, which help in reducing oxidative stress and inflammation. This is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .

- Anti-Cancer Properties : Numerous studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its mechanisms include modulation of signaling pathways such as MAPK, NF-κB, and Wnt/β-catenin, contributing to its chemopreventive effects .

- Neuroprotective Effects : THC has demonstrated potential in protecting against neurodegenerative diseases like Alzheimer's by reducing amyloid plaque formation and enhancing cognitive function .

- Anti-Diabetic Effects : Research has shown that this compound may improve insulin sensitivity and reduce blood glucose levels, making it a candidate for managing type II diabetes .

Therapeutic Applications

The therapeutic applications of this compound span multiple health conditions:

A. Cancer Treatment

This compound has been investigated for its role in cancer therapy, particularly due to its ability to enhance the efficacy of conventional treatments:

- Colon Cancer : Studies have shown that THC can significantly reduce aberrant crypt foci and polyp formation in animal models of colon carcinogenesis .

- Breast Cancer : THC has been found to inhibit breast cancer cell growth through various molecular mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

B. Cardiovascular Health

This compound is being explored for its potential benefits in cardiovascular diseases:

- Hypertension : Research indicates that THC may alleviate hypertension and improve vascular function by reducing oxidative stress and inflammation .

C. Skin Conditions

Recent formulations involving THC have been developed for topical applications:

- Nanoemulgel Formulation : A study demonstrated that this compound incorporated into a nanoemulgel significantly improved skin permeability and anti-inflammatory effects, suggesting its potential use in dermatological therapies .

Case Studies and Research Findings

A selection of notable studies highlights the effectiveness and versatility of this compound:

Safety Profile

This compound has shown a favorable safety profile in various studies:

Wirkmechanismus

Signaling Pathways: THC modulates various pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin.

Targets: It interacts with multiple molecular targets, influencing cell survival, inflammation, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Stabilität und Bioverfügbarkeit von THC unterscheiden es von Curcumin.

Ähnliche Verbindungen: Andere Curcuminoide (z. B. Demethoxycurcumin, Bisdemethoxycurcumin) weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer biologischen Aktivität.

Biologische Aktivität

Tetrahydrocurcumin (THC) is a significant metabolite of curcumin, the active compound found in turmeric. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its improved solubility and bioavailability compared to curcumin. This compound exhibits a nonplanar structure, which influences its biological activity. Studies have shown that this compound is metabolized in the body to exert various therapeutic effects, making it a promising candidate for clinical applications.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Key Findings:

- THC derivatives were found to inhibit TNF-α production effectively, with some derivatives exhibiting greater activity than THC itself .

- A structure-activity relationship analysis revealed that modifications to THC can enhance its anti-inflammatory properties. For instance, certain bulky groups at the ends of compounds increased their efficacy against TNF-α and IL-6 production .

Table 1: Inhibition of Cytokine Production by this compound Derivatives

| Compound | IC50 (µM) | Cytokine Inhibited |

|---|---|---|

| THC | 0.72 | TNF-α |

| Compound 11 | 0.17 | TNF-α |

| Compound 12 | 1.83 | PGE2 |

| Compound 13 | 4.28 | IL-6 |

Antioxidant Activity

This compound exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in various biological systems. It upregulates antioxidant enzymes which play a critical role in protecting cells from oxidative damage.

- THC enhances the expression of Nrf2 target genes such as HO-1 and NQO-1, which are crucial for cellular defense against oxidative stress .

- Studies have shown that THC can inhibit the activation of NF-κB and phosphorylation of p38 MAPK and ERK pathways, further contributing to its antioxidant effects .

Anticancer Potential

The anticancer properties of this compound are notable, as it has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms.

Research Insights:

- THC has been reported to modulate pathways involved in tumorigenesis, including inflammation, oxidative stress response, and immune regulation .

- In vitro studies suggest that this compound can reduce tumor growth in various cancer models by influencing cell cycle regulation and apoptosis .

Case Study: Neuroprotective Effects

In a mouse model of cerebral ischemia, this compound was found to exert neuroprotective effects by reducing neuronal damage and improving functional outcomes post-injury . This highlights its potential application in neurodegenerative diseases.

Safety Profile

This compound has been evaluated for its safety profile in several studies. It has shown low toxicity levels even at high doses (up to 10,000 mg/kg) administered over extended periods without adverse effects . This safety profile supports its potential use in therapeutic applications.

Eigenschaften

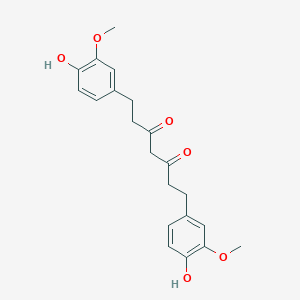

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTVHXHERHESKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865801 | |

| Record name | Tetrahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36062-04-1 | |

| Record name | Tetrahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRODIFERULOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U0645U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 97 °C | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.